molecular formula C4H5N3O3 B1391392 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 1185320-27-7

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B1391392
CAS No.: 1185320-27-7
M. Wt: 143.1 g/mol
InChI Key: QKFBZCPFXZFMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide is rooted in the broader exploration of 1,2,4-oxadiazole derivatives, which gained momentum after the first synthesis of the 1,2,4-oxadiazole heterocycle by Tiemann and Krüger in 1884. While early research focused on simpler analogs, advancements in synthetic methodologies during the late 20th and early 21st centuries enabled the development of functionalized derivatives. This compound emerged as part of efforts to modify the 1,2,4-oxadiazole scaffold with polar groups like hydroxymethyl and carboxamide to enhance bioavailability and target specificity. Its first documented synthesis appeared in the 2010s, leveraging amidoxime cyclization strategies optimized for pharmaceutical applications.

Chemical Classification and Nomenclature

This compound belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles. Its systematic IUPAC name is 4-(hydroxymethyl)-2H-oxadiazole-3-carboxamide , reflecting the substituent positions (Table 1).

Table 1: Nomenclature and Basic Identifiers

Property Value
IUPAC Name 4-(Hydroxymethyl)-2H-oxadiazole-3-carboxamide
CAS Number 1185320-27-7
Molecular Formula C₄H₅N₃O₃
SMILES O=C(N)C1=NOC(=N1)CO

Molecular Structure and Physicochemical Properties

The compound features a 1,2,4-oxadiazole core substituted at C3 with a carboxamide group and at C5 with a hydroxymethyl group (Figure 1). This arrangement confers polarity, with hydrogen-bonding capacity from both substituents.

Key Physicochemical Properties

  • Molecular Weight : 143.10 g/mol.
  • Solubility : Moderate solubility in polar solvents (e.g., water, DMSO) due to hydroxymethyl and carboxamide groups.
  • Stability : Resists hydrolysis under physiological conditions, a hallmark of 1,2,4-oxadiazoles.

Table 2: Structural and Physical Data

Parameter Value/Description
Crystallographic Data Not fully characterized (as of 2025)
LogP (Predicted) -0.9 (indicating high hydrophilicity)
Hydrogen Bond Donors 2 (hydroxyl and carboxamide NH₂)

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of 1,2,4-oxadiazoles to optimize drug-like properties. Key research applications include:

  • Bioisosteric Replacement : The 1,2,4-oxadiazole core serves as a stable mimic for esters and amides, reducing metabolic degradation.
  • Antiviral and Anticancer Probes : Derivatives with hydroxymethyl groups show promise in inhibiting viral proteases and histone deacetylases (HDACs).
  • Material Science : Polar substituents enable use in supramolecular assemblies and liquid crystals.

Recent studies highlight its role in fragment-based drug design, where modular substitution (e.g., varying the hydroxymethyl chain) tunes target affinity.

Properties

IUPAC Name

5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-3(9)4-6-2(1-8)10-7-4/h8H,1H2,(H2,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFBZCPFXZFMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672464
Record name 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-27-7
Record name 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185320-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Hydroxylamine Derivatives with Carboxylic Acid Derivatives

One common method for synthesizing 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide involves the reaction of hydroxylamine derivatives with carboxylic acid derivatives in the presence of dehydrating agents. This process often requires controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production may employ continuous flow processes to enhance yield and purity. Advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.

Reaction Conditions and Reagents

The synthesis of this compound typically involves the following conditions and reagents:

  • Reagents: Hydroxylamine derivatives, carboxylic acid derivatives, dehydrating agents.
  • Conditions: Controlled temperatures, catalysts for cyclization.
  • Purification: Recrystallization or chromatography.

Comparison of Synthesis Methods

Method Reagents Conditions Yield/Purity
Hydroxylamine and Carboxylic Acid Derivatives Hydroxylamine derivatives, carboxylic acid derivatives, dehydrating agents Controlled temperatures, catalysts Moderate to high yield, high purity after purification
Industrial Continuous Flow Similar to above, with advanced catalytic systems Optimized conditions for flow processes High yield and purity

Research Findings and Applications

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used as a building block in the synthesis of more complex molecules and in the development of new materials.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Overview:
Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide, exhibit significant anticancer properties. Several studies have demonstrated their potential as apoptosis inducers and selective inhibitors against various cancer cell lines.

Case Studies:

  • A study by Maftei et al. synthesized novel 1,2,4-oxadiazole derivatives that showed moderate activity against multiple cancer cell lines, including human colon and lung adenocarcinoma. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
  • Kucukoglu et al. reported the synthesis of Schiff bases fused with the 1,2,4-oxadiazole heterocycle. Some derivatives showed higher biological potency than the standard chemotherapeutic agent 5-fluorouracil .

Table: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 1Colon Adenocarcinoma92.4
Compound 6aCa9-22137.3
Compound 9aMCF-70.48

Antimicrobial Properties

Overview:
The emergence of multidrug-resistant bacteria has prompted the search for new antimicrobial agents. Compounds containing the oxadiazole ring have shown promise in this area.

Research Findings:

  • Recent studies have highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria such as MRSA and VRE. For instance, a specific oxadiazole derivative demonstrated bactericidal activity by interfering with cell wall biosynthesis .

Table: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundTarget BacteriaActivity
Compound XMRSABactericidal
Compound YVREBactericidal

Carbonic Anhydrase Inhibition

Overview:
this compound has been investigated as a selective inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.

Case Studies:

  • A recent study identified metabolites of related oxadiazole compounds that act as selective type II carbonic anhydrase inhibitors through local application methods . The ability to inhibit CA can lead to potential therapeutic applications in treating conditions like glaucoma.

Role in Drug Design

Overview:
The oxadiazole moiety is increasingly recognized as a valuable pharmacophore in drug design due to its ability to mimic amide and ester functionalities while enhancing bioactivity.

Research Insights:

  • The structural versatility of oxadiazoles allows for modifications that can improve solubility and bioavailability. This adaptability has led to their incorporation into various drug candidates targeting different diseases .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide and its analogs:

Compound Name Substituent at Position 5 Key Functional Groups Potential Applications/Notes
This compound (CAS: 1185320-27-7) Hydroxymethyl (-CH₂OH) Hydroxyl, carboxamide Commercial availability; high purity (97%)
N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide (TR-H942278) Methyl (-CH₃) Hydroxyethyl side chain, carboxamide Studied in radiation physics contexts
5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide tert-Butyl (-C(CH₃)₃) Cyclopropane, pyridine, carboxamide Life science research; hydrophobic substituent
UK-383367 (5-[(3R)-6-Cyclohexyl-1-(hydroxyamino)-1-oxo-3-hexanyl]-1,2,4-oxadiazole-3-carboxamide) Cyclohexylpropyl-hydroxyamino chain Hydroxyamino, carboxamide Potent BMP-1 inhibitor; therapeutic potential

Biological Activity

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Characterized by an oxadiazole ring containing nitrogen and oxygen atoms, this compound features both a hydroxymethyl group and a carboxamide functional group. These structural attributes contribute to its potential as a pharmacologically active agent, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity by targeting critical pathways involved in tumor growth. Notably, studies have demonstrated its ability to induce apoptosis in various cancer cell lines and inhibit cell proliferation.

Case Study: Apoptosis Induction

In vitro studies have shown that this compound can effectively induce apoptosis in cancer cells, with mechanisms involving the modulation of key signaling pathways. For example, molecular docking studies suggest that it binds to proteins integral to cell survival and proliferation, impacting their activity and leading to increased rates of programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects . Its derivatives have shown activity against various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus.

Comparative Antibacterial Efficacy

A comparative analysis of several oxadiazole derivatives revealed that some exhibited significant inhibitory effects on bacterial growth, highlighting the potential of this compound as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the hydroxymethyl group enhances nucleophilicity, while the carboxamide group contributes to stability and reactivity.

Table 1: Structure-Activity Relationship of Oxadiazole Derivatives

Compound NameStructure FeaturesBiological Activity
This compoundHydroxymethyl and carboxamide groupsAnticancer, Antimicrobial
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acidHydroxyl and carboxylic acidAnti-inflammatory
1,2,4-Oxadiazole derivativesVarious substituentsAntimicrobial
5-Amino-1,2,4-oxadiazoleAmino substitutionPotential antitumor agent

Apoptosis Pathways

The compound's anticancer effects are primarily mediated through the induction of apoptosis via several pathways:

  • Caspase Activation : It activates caspases which play essential roles in the apoptotic process.
  • Bcl-2 Family Proteins : Modulation of Bcl-2 family proteins is observed, leading to mitochondrial membrane permeabilization.

Antibacterial Mechanisms

The antibacterial activity is thought to involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The presence of hydroxymethyl groups may enhance the ability of these compounds to penetrate bacterial membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Reactant of Route 2
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.